![molecular formula C6H8N2O2S B3297180 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid CAS No. 89532-85-4](/img/structure/B3297180.png)
2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid
Overview
Description
“2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid” is an organosulfide and amine derivative, carboxylic acid . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including “2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid”, have been found to exhibit significant antimicrobial activity . They have been tested against various Gram-positive and Gram-negative bacteria, as well as yeast strains .
Antifungal Activity
Thiazole compounds have demonstrated potent antifungal properties . They have been effective against various fungal strains, including Candida albicans, Aspergillus niger, and Penicillium chrysogenum .
Anticancer Activity
Thiazole derivatives have shown potential as anticancer agents . They have been studied for their ability to inhibit the growth of cancer cells and have shown promising results.
Antioxidant Activity
Some thiazole compounds have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
Anti-inflammatory Activity
Thiazole derivatives have also been associated with anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antidiabetic Activity
Thiazole compounds have been found to exhibit antidiabetic properties . This opens up possibilities for their use in the treatment of diabetes.
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been studied for their anti-Alzheimer activities, providing a new avenue for Alzheimer’s research.
Antihypertensive Activity
Thiazole compounds have also been associated with antihypertensive activities . This suggests their potential use in the management of hypertension.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce various molecular and cellular effects .
Safety and Hazards
Future Directions
The future research directions could focus on the design and structure–activity relationship of bioactive molecules . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, researchers could synthesize compounds containing the thiazole ring with variable substituents as target structures, and evaluate their biological activities .
properties
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4-3-11-6(8-4)7-2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGCYSKUDKOKDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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